molecular formula C20H28N2O4 B2484747 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine CAS No. 880462-11-3

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine

Katalognummer: B2484747
CAS-Nummer: 880462-11-3
Molekulargewicht: 360.454
InChI-Schlüssel: LNHYCDHCOJQRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine (CAS: 880462-11-3) is a piperidine derivative featuring a carbobenzoxy (Cbz) protecting group at the 1-position and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 4-position. This compound is synthesized via reductive amination between 1-(benzyloxycarbonyl)-4-piperidinone and 1,4-dioxa-8-azaspiro[4.5]decane using sodium triacetoxyborohydride (STAB) as a reducing agent, yielding a 56% isolated product . The spirocyclic structure contributes to its polarity, reducing lipophilicity compared to non-ether-containing analogs.

Eigenschaften

IUPAC Name

benzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c23-19(24-16-17-4-2-1-3-5-17)22-10-6-18(7-11-22)21-12-8-20(9-13-21)25-14-15-26-20/h1-5,18H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHYCDHCOJQRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3(CC2)OCCO3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing Metathesis (RCM) and Hydrogenation

A prominent strategy for spiropiperidine synthesis involves ring-closing metathesis (RCM) of diene precursors followed by hydrogenation. In one approach, a diene intermediate (e.g., 54 ) undergoes RCM using Grubbs or Hoveyda–Grubbs catalysts to form a spirocyclic olefin, which is subsequently hydrogenated to yield the saturated spiropiperidine core (e.g., 55 ) in >90% yield. For 1-N-Cbz-4-substituted derivatives, the piperidine nitrogen is protected with a carbobenzyloxy (Cbz) group prior to RCM.

Key Reaction Conditions :

  • Catalyst: Hoveyda–Grubbs 2nd generation (5 mol%)
  • Solvent: Dichloromethane (DCM), reflux
  • Hydrogenation: H₂/Pd-C, room temperature

This method offers excellent stereocontrol and scalability, though the requirement for air-sensitive catalysts increases operational complexity.

Spirocyclization via Condensation Reactions

Spirocyclization of 2-aminocarbohydrazides with ketones in aqueous media provides an eco-friendly route. For example, condensation of N-Cbz-protected 2-aminocarbohydrazides with 1-benzylpiperidin-4-one in water at room temperature yields spiropiperidines via hemiaminal intermediates. The Cbz group is introduced early in the synthesis to prevent unwanted side reactions.

Example Protocol :

  • Dissolve N-Cbz-2-aminocarbohydrazide (1.0 equiv) and 1-benzylpiperidin-4-one (1.2 equiv) in water.
  • Stir at 25°C for 12 hours.
  • Filter precipitated product and purify via recrystallization.

Yield : 92–97%.
Advantages : No catalyst required, water as solvent, high atom economy.

Asymmetric ‘Clip-Cycle’ Synthesis

The ‘Clip-Cycle’ method enables enantioselective synthesis of 3-spiropiperidines, adaptable to 4-spiropiperidines with modifications. The ‘Clip’ step involves cross-metathesis of N-Cbz-alkenylamines with thioacrylates, followed by a ‘Cycle’ step using chiral phosphoric acids (e.g., (R)-anthra 5c ) to induce cyclization.

Optimized Conditions :

  • ‘Clip’ Catalyst: Hoveyda–Grubbs 2nd generation (5 mol%)
  • ‘Cycle’ Catalyst: (R)-anthra 5c (10 mol%)
  • Solvent: Toluene, 0°C to room temperature
  • Enantiomeric Ratio (er) : Up to 97:3

This method is ideal for accessing enantiopure spiropiperidines but requires precise control over reaction parameters.

Comparative Analysis of Methods

Method Catalyst Yield (%) Stereocontrol Scalability
RCM + Hydrogenation Grubbs/Hoveyda–Grubbs >90 Moderate High
Spirocyclization None (water-mediated) 92–97 Low Moderate
Asymmetric ‘Clip-Cycle’ Chiral phosphoric acids 70–85 High Low
Multicomponent Nano γ-Al₂O₃/Sb(V) 85–90 Low High

Mechanistic Insights

  • RCM : Proceeds via metal-carbene intermediates, forming the spirocyclic olefin through [2+2] cycloaddition and retro-cycloaddition.
  • Spirocyclization : Hemiaminal formation followed by dehydration generates the spiro center.
  • Asymmetric Cyclization : Chiral acids protonate the imine intermediate, inducing enantioselective ring closure.

Analyse Chemischer Reaktionen

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperidine ring or the spirocyclic structure.

Wissenschaftliche Forschungsanwendungen

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the Cbz group may play a role in modulating the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the precise pathways and molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Spirocyclic Ethers : The 1,4-dioxa-8-azaspiro[4.5]decane moiety consistently reduces lipophilicity, improving solubility and pharmacokinetic profiles (e.g., 18F-labeled derivative ).

Functional Group Diversity : Substituents like nitriles, trifluoromethyl groups, and radiolabels expand applications from enzyme inhibition (ALDH1A1 ) to imaging (σ1 receptors ).

Synthetic Complexity : Bis-spiro compounds require multi-step synthesis and advanced purification , whereas simpler analogs (e.g., target compound) are accessible via one-pot reductive amination .

Biologische Aktivität

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is a complex organic compound with the molecular formula C20H28N2O4. This compound features a piperidine ring, a benzyl carbamate (Cbz) group, and a spirocyclic structure, making it of significant interest in medicinal chemistry for its potential biological activities and applications in drug development .

Chemical Structure and Properties

The unique structure of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine contributes to its biological activity. The presence of the spirocyclic moiety and the Cbz group may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H28N2O4
IUPAC NameBenzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate
CAS Number880462-11-3
Molecular Weight360.45 g/mol

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure and Cbz group likely modulate the compound’s binding affinity and selectivity towards these targets .

Biological Activity

Research indicates that 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine exhibits various biological activities, particularly in the context of neurological disorders and infectious diseases.

Case Studies

  • Neuropharmacological Studies : In studies involving σ1 receptor ligands, compounds similar to 1-N-Cbz showed high affinity for σ1 receptors, suggesting potential applications in treating neurological conditions .
  • Synthetic Applications : The compound has been utilized as a building block in synthesizing other therapeutic agents, demonstrating its versatility in medicinal chemistry .
  • Binding Affinity Studies : A related compound demonstrated a binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors while showing selectivity for σ2 receptors and the vesicular acetylcholine transporter . Although this study did not directly test 1-N-Cbz, it highlights the potential of compounds within this structural class.

Comparison with Similar Compounds

The biological activity of 1-N-Cbz can be compared with similar compounds to understand its unique properties better:

Compound NameStructure TypeNotable Activity
1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidinePiperidine with BOC groupDifferent reactivity profile
1,4-Dioxa-8-azaspiro[4.5]decaneSimpler spirocyclic compoundLess versatile for chemical modifications

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a precursor for new drugs targeting neurological disorders.
  • Biological Studies : Investigating interactions with various biological targets.
  • Chemical Synthesis : Developing new synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between the piperidine core and the 1,4-dioxa-8-azaspiro[4.5]decane moiety. Key steps include:

  • Protection of the piperidine nitrogen using a Cbz (carbobenzoxy) group to prevent unwanted side reactions .
  • Spiro-ring formation via cyclization of ethylene glycol derivatives with ketones or aldehydes under acidic or basic conditions .
  • Optimization strategies : Adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., palladium for coupling reactions) to enhance yield .
  • Purification : Use column chromatography (silica gel) or recrystallization for isolating the final product .

Q. How should researchers handle and store 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the Cbz group .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin contact. The compound’s moderate lipophilicity (logP ~2–3) suggests potential membrane permeability, requiring careful handling to prevent contamination .
  • Stability testing : Monitor via HPLC or TLC under varying pH (4–9) and temperature (–20°C to 25°C) to assess degradation .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound, especially concerning potential impurities?

Methodological Answer:

  • Chromatography : High-resolution LC-MS or GC-MS to detect impurities (e.g., de-Cbz byproducts or unreacted spiro precursors) .
  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm spiro-ring geometry and Cbz-group integrity .
    • FT-IR to verify carbonyl (Cbz) and ether (dioxolane) functional groups .
  • X-ray crystallography : Resolve conformational ambiguities in the spiro[4.5]decane system .
  • Quantitative analysis : Use USP/EP reference standards for impurity profiling (e.g., residual solvents or chiral byproducts) .

Q. How does the 1,4-dioxa-8-azaspiro[4.5]dec-8-yl moiety influence the compound’s pharmacokinetic properties and target binding efficiency?

Methodological Answer:

  • Pharmacokinetics : The spiro moiety enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation .
  • Target binding : The dioxolane oxygen atoms participate in hydrogen bonding with enzymatic active sites (e.g., kinases or GPCRs), while the rigid spiro structure improves selectivity by minimizing off-target interactions .
  • Case study : Piperidine derivatives with similar spiro systems show improved blood-brain barrier penetration in neuroprotective studies due to optimized logP values (2.5–3.5) .

Q. What in vitro and in vivo models are suitable for evaluating the antinociceptive or neuroprotective effects of this compound?

Methodological Answer:

  • In vitro :
    • Primary neuron cultures for assessing neuroprotection against amyloid-beta toxicity (Alzheimer’s models) .
    • CHO-K1 cells transfected with opioid or serotonin receptors to study analgesic mechanisms .
  • In vivo :
    • Tail-flick test (mice/rats) for antinociceptive activity, with morphine as a positive control .
    • Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to evaluate BACE-1 inhibition and amyloid plaque reduction .
  • Dosage optimization : Start with 10–50 mg/kg (oral/IP) and monitor plasma half-life via LC-MS .

Q. How can computational methods aid in predicting the biological activity spectra and toxicity profiles of novel piperidine derivatives like this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like BACE-1 or Aurora A kinase .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial or anticancer activity .
  • ADMET prediction : Tools like SwissADME or ProTox-II to estimate hepatotoxicity, CYP inhibition, and bioavailability .
  • Case study : Piperidine-based dual inhibitors (ALK/ROS1) were optimized using DFT calculations to balance potency and off-target risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.